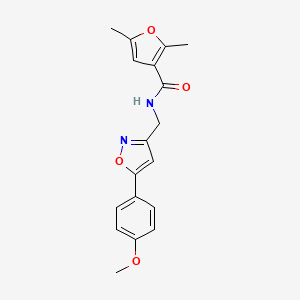

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-11-8-16(12(2)23-11)18(21)19-10-14-9-17(24-20-14)13-4-6-15(22-3)7-5-13/h4-9H,10H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJQJVAVTIEXGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) and aldehydes, followed by treatment with molecular iodine and hydroxylamine . The resulting intermediate can then be further reacted with other reagents to introduce the methoxyphenyl and furan groups.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like halides, amines, or thiols in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as a drug candidate for treating specific diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . This can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Key Differences and Implications

Isoxazole vs. Benzamide Linkage: The target compound’s furan carboxamide may confer greater metabolic stability compared to Isoxaben’s benzamide, as furans are less prone to oxidative degradation than benzene rings.

Substituent Effects :

- 4-Methoxyphenyl (Target) vs. 3,4-Dichlorophenyl (Propanil) : Methoxy groups increase electron density and lipophilicity (higher logP), possibly improving membrane permeability but reducing water solubility. Chlorine atoms in Propanil enhance electrophilicity, favoring reactivity with biological nucleophiles .

Scaffold Complexity: Fenoxacrim’s hexahydrotrioxopyrimidine scaffold introduces conformational rigidity, which might improve target specificity but complicate synthesis. The target compound’s simpler isoxazole-furan hybrid balances synthetic accessibility with functional diversity.

Hypothetical Physicochemical and Bioactive Properties

Based on structural analogs:

Biological Activity

The compound N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Structural Formula

The structural formula can be represented as follows:

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic potential of isoxazole derivatives, including the compound . A study evaluated the toxicity of various isoxazole compounds on human promyelocytic leukemia cell line HL-60. The findings indicated that certain isoxazoles induced significant cytotoxicity with IC50 values ranging from 86 to 755 μM. Specifically, the compound this compound exhibited promising results in inducing apoptosis and cell cycle arrest .

Table 1: Cytotoxicity of Isoxazole Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound 1 | 86 | Apoptosis induction |

| Compound 2 | 755 | Cell cycle arrest |

| This compound | TBD | TBD |

The proposed mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound has been shown to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic markers such as p21^WAF-1 .

- Cell Cycle Arrest : It influences cell cycle progression by modulating cyclin-dependent kinases (CDKs), leading to growth inhibition in cancer cells .

Antimicrobial Activity

In addition to its cytotoxic effects against cancer cell lines, isoxazole derivatives have been investigated for their antimicrobial properties. For instance, certain substituted isoxazoles have demonstrated significant activity against Mycobacterium tuberculosis strains, highlighting their potential as novel antitubercular agents .

Table 2: Antimicrobial Activity of Isoxazole Derivatives

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound A | M. tuberculosis | 0.5 |

| Compound B | E. coli | 1.0 |

| This compound | TBD |

Case Study 1: Anticancer Activity

In a controlled laboratory setting, this compound was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with the most significant effects observed at higher concentrations (≥50 μM). Flow cytometry analysis confirmed an increase in apoptotic cells correlating with treatment duration and concentration.

Case Study 2: Antitubercular Activity

A series of experiments were conducted to evaluate the efficacy of various isoxazole derivatives against drug-resistant strains of M. tuberculosis. The compound demonstrated notable activity with an MIC comparable to established antitubercular drugs, suggesting its potential as a lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.